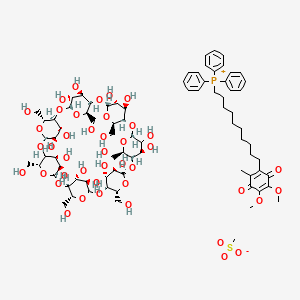

Mitoquinone-cyclodextrin

Description

Contextualizing Mitochondria-Targeted Antioxidants in Biological Systems

Mitochondria, often referred to as the powerhouses of the cell, are primary sites of adenosine (B11128) 5'-triphosphate (ATP) production through oxidative phosphorylation. semanticscholar.org A byproduct of this essential process is the generation of reactive oxygen species (ROS). semanticscholar.org While ROS play roles in cellular signaling, their overproduction can lead to oxidative stress, causing damage to mitochondrial components and the cell as a whole. semanticscholar.orgfrontiersin.org This imbalance is a contributing factor to a variety of disease models. mdpi.com

To address this, researchers have developed mitochondria-targeted antioxidants (MTAs). mdpi.com These are compounds specifically designed to accumulate within the mitochondria to neutralize ROS at their source. nih.gov The rationale behind this targeted approach is to increase the local concentration of the antioxidant where it is most needed, thereby enhancing its efficacy compared to non-targeted antioxidants. semanticscholar.org The design of many MTAs, including Mitoquinone (B1252181), involves the conjugation of an antioxidant moiety to a lipophilic cation, such as triphenylphosphonium (TPP). semanticscholar.org This cationic structure facilitates the accumulation of the compound within the negatively charged mitochondrial matrix. semanticscholar.org Prominent examples of MTAs studied in research include MitoQ, SkQ1, MitoVitE, and MitoTEMPO. frontiersin.orgmdpi.com

Rationale for Cyclodextrin (B1172386) Complexation in Research Formulations

Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units, which gives them a unique truncated cone or toroidal shape. nih.govresearchgate.net This structure features a hydrophilic outer surface and a lipophilic central cavity. nih.gov In pharmaceutical and research formulations, cyclodextrins are primarily used as complexing agents. nih.govresearchgate.net They can encapsulate poorly water-soluble "guest" molecules within their lipophilic core, thereby forming an inclusion complex. nih.govmdpi.com

The primary reasons for complexing a compound like Mitoquinone with a cyclodextrin, typically beta-cyclodextrin (B164692) (β-cyclodextrin), in a research setting are:

Enhanced Aqueous Solubility: Mitoquinone, particularly in its pure form, can be challenging to work with due to its physical properties, sometimes described as a tar-like or waxy semi-solid. nih.govmedkoo.com Complexation with β-cyclodextrin significantly improves its water solubility, making it easier to handle and administer in aqueous solutions for laboratory studies. nih.govfocusbiomolecules.com

Improved Stability: The cyclodextrin molecule can protect the encapsulated guest molecule from degradation, thereby increasing its stability. nih.govresearchgate.net

Facilitated Handling: The resulting complex is typically a solid powder, which is more convenient for accurate weighing and formulation in research experiments compared to the parent compound. medkoo.com

This complexation strategy allows for more reliable and reproducible experimental conditions in preclinical studies. researcher.life

Historical Development and Evolution of Mitoquinone-Cyclodextrin (B609066) Research

The development of Mitoquinone itself was a significant step in the field of mitochondrial research. The concept of targeting antioxidants to mitochondria was pioneered to address the limitations of conventional antioxidants, which often failed to show efficacy in clinical trials, partly due to their inability to reach the site of oxidative damage in sufficient concentrations. mdpi.com

The subsequent formulation of Mitoquinone with cyclodextrin appears to have been driven by practical research needs. Early research focused on establishing the efficacy of Mitoquinone (often referred to as MitoQ) as a mitochondria-targeted antioxidant. nih.gov As research progressed to in vivo animal models, the practical challenges of administering the compound became more apparent. The creation of the this compound complex provided a more user-friendly formulation for such studies. nih.govfocusbiomolecules.com

Patents related to Mitoquinone derivatives and their formulations describe the use of cyclodextrins to improve the characteristics of the compound for pharmaceutical use. google.comgoogle.com For instance, a patent application from 2008 details the preparation of Mitoquinone-C10 with β-cyclodextrin in various molar ratios. google.com Research articles investigating the effects of Mitoquinone in various disease models in animals often specify the use of the this compound complex, highlighting its adoption in preclinical research. researcher.lifecam.ac.uknih.gov This evolution from the parent compound to the cyclodextrin complex underscores a common pathway in drug development and research, where initial discoveries are refined into more practical and effective formulations for further investigation.

Research Findings on this compound

The following table summarizes key research findings involving the use of this compound in various experimental models.

| Research Area | Experimental Model | Key Findings |

| Metabolic Dysfunction | Mice with postnatal catch-up growth on a high-fat diet | MMCC treatment slowed catch-up growth, ameliorated metabolic disorders, and enhanced mitochondrial oxidative balance in skeletal muscle. nih.govresearcher.life |

| Liver Cirrhosis | Rat models of cirrhosis (CCl4 and TAA-induced) | Oral administration of mitoquinone reduced liver superoxide (B77818) levels, deactivated hepatic stellate cells (HSCs), decreased liver fibrosis, and lowered portal hypertension. cam.ac.uk |

| Aging | Aged mice (24-28 months) | Long-term administration of mitoquinone mesylate did not significantly attenuate age-related oxidative damage or prevent the loss of muscle mass and function in skeletal muscle. nih.gov |

| Alzheimer's Disease | Transgenic mouse model of Alzheimer's disease | The mitochondria-targeted antioxidant MitoQ was found to prevent the loss of spatial memory retention and early neuropathology. focusbiomolecules.com |

Properties

Molecular Formula |

C80H117O42PS |

|---|---|

Molecular Weight |

1813.8 g/mol |

IUPAC Name |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;methanesulfonate |

InChI |

InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1 |

InChI Key |

PQSSUSXOSOIMGL-QGIWKRSGSA-M |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H](C([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Origin of Product |

United States |

Synthesis, Formulation, and Analytical Methodologies in Research

Methodologies for Mitoquinone (B1252181) Derivatization and Cyclodextrin (B1172386) Complexation

The creation of the Mitoquinone-cyclodextrin (B609066) complex is a strategic two-part process designed to combine the antioxidant properties of a ubiquinone analogue with a delivery system that enhances its utility in research settings.

The synthesis of Mitoquinone involves the covalent attachment of a lipophilic triphenylphosphonium (TPP+) cation to an antioxidant moiety, which is typically a quinone or its reduced quinol form. google.compnas.org This is achieved via a linking moiety, often a saturated alkyl chain. google.compnas.org The delocalized positive charge on the TPP+ cation allows it to pass through lipid bilayers and accumulate within mitochondria, driven by the organelle's large negative membrane potential. pnas.orgportlandpress.com This targeted delivery is a foundational concept for this class of compounds. google.commdpi.com The synthesis strategy, therefore, is to link the TPP+ cation to a ubiquinone derivative, creating the mitochondrially-targeted antioxidant. pnas.org For radiolabeled variants used in research, such as [³H]MitoQ, the synthesis can be followed by purification steps like column chromatography on silica (B1680970) gel to achieve high radiopurity. portlandpress.com

Once synthesized, Mitoquinone, which is a waxy or tar-like semi-solid, is formulated into an inclusion complex with a cyclodextrin to improve its handling and solubility. medkoo.com Beta-cyclodextrin (B164692) (β-cyclodextrin) is frequently used for this purpose. google.comfocusbiomolecules.com Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules within their hydrophobic inner cavity, while their hydrophilic exterior allows the entire complex to be more water-soluble. mdpi.commdpi.comoatext.com The formation of these inclusion complexes can be achieved through various methods established in pharmaceutical and chemical research, such as co-precipitation, kneading with solvents, or freeze-drying aqueous solutions containing both the drug and the cyclodextrin. mdpi.comoatext.com These methods facilitate the insertion of the nonpolar part of the Mitoquinone molecule into the cyclodextrin cavity. mdpi.com

The precise molecular ratio of Mitoquinone to cyclodextrin is a critical parameter in the formulation's characteristics. Research has explored various stoichiometric ratios. While a range of molar ratios from 10:1 to 1:10 have been considered in patent literature, specific formulations are often developed at defined ratios for consistency. google.com Nuclear magnetic resonance (NMR) studies have been used to confirm the stoichiometry of the complex. vulcanchem.com Commonly, a 1:1 molar ratio of Mitoquinone mesylate to beta-cyclodextrin is prepared. medkoo.comvulcanchem.com However, formulations with a 1:2 molar ratio of the compound to beta-cyclodextrin are also noted as being particularly preferred in some research applications. google.com

| Parameter | Reported Ratios | Analytical Method | Reference |

| Molar Ratio (Mitoquinone:β-cyclodextrin) | 1:1 | Not Specified | medkoo.com |

| Molar Ratio (Mitoquinone:β-cyclodextrin) | 1:2 (preferred) | Not Specified | google.com |

| Molar Ratio (Mitoquinone:β-cyclodextrin) | 1:1 | Nuclear Magnetic Resonance (NMR) | vulcanchem.com |

Research into Formulation Properties for Experimental Applications

The primary motivation for creating the this compound complex is to enhance the compound's physical properties for laboratory use, specifically its solubility and stability.

A significant advantage of complexing Mitoquinone with cyclodextrin is the marked improvement in aqueous solubility. mdpi.commdpi.com The parent Mitoquinone compound is a sticky, waxy semi-solid that is difficult to handle and has poor water solubility. medkoo.com In contrast, the this compound complex is a solid, orange powder. focusbiomolecules.comfocusbiomolecules.com This physical change makes the compound easier to weigh and dissolve for use in biological assays. medkoo.com Research documents that the β-cyclodextrin complex of Mitoquinone mesylate is soluble in water up to 12 mg/mL, a substantial increase that facilitates its use in experimental settings. focusbiomolecules.comfocusbiomolecules.com This enhanced solubility is a primary goal of cyclodextrin complexation for many poorly soluble bioactive molecules. oatext.comnih.gov

| Property | Parent Mitoquinone | Mitoquinone-β-cyclodextrin Complex | Reference |

| Physical Form | Tar-like or waxy semi-solid | Orange solid powder | medkoo.comfocusbiomolecules.com |

| Aqueous Solubility | Poorly soluble | Up to 12 mg/mL | focusbiomolecules.comfocusbiomolecules.com |

The inclusion of Mitoquinone within the cyclodextrin cavity not only improves solubility but also enhances the molecule's stability. medkoo.comgoogle.com The complex is noted to be more stable than the uncomplexed form. medkoo.com Detailed stability studies have been conducted on Mitoquinone-C10: β-cyclodextrin complexes. google.com These investigations assessed the solid-state stability of the complex under various accelerated conditions, including different temperatures and relative humidity levels. google.com For instance, the stability of a 1:2 complex was evaluated at 40°C and 75% relative humidity. google.com The solution stability of the complex has also been determined in multiple solvents, including water and acidic solutions. google.com The results from these studies indicate that Mitoquinone can be effectively stabilized by complexing with β-cyclodextrin. google.com Commercially available preparations of the complex are reported to be stable for at least one year as a solid when stored at -20°C, and solutions in water can be stored at -20°C for up to one month. focusbiomolecules.comfocusbiomolecules.com

| Storage Condition | Time Period | Stability Finding | Reference |

| Solid State (40°C, 75% RH) | Not Specified | Complex shown to be stable | google.com |

| Solid State (25°C, 50% RH) | Not Specified | Complex shown to be stable | google.com |

| Solid State (5°C) | Not Specified | Complex shown to be stable | google.com |

| Solid as supplied (-20°C, desiccated) | 1 year | Stable | focusbiomolecules.comfocusbiomolecules.com |

| Aqueous Solution (-20°C) | 1 month | Stable | focusbiomolecules.comfocusbiomolecules.com |

Methodologies for Assessing Complex Formation Efficiency

The efficiency of this compound complex formation is a critical parameter that dictates its potential utility. Several methods are employed to assess this, primarily focusing on the stoichiometry and stability constant (Kf) of the complex. researchgate.netmdpi.com

Phase Solubility Studies: A fundamental technique to evaluate complexation is through phase solubility studies. In this method, the concentration of mitoquinone is measured in the presence of increasing concentrations of cyclodextrin. A linear increase in the solubility of mitoquinone with the addition of cyclodextrin indicates the formation of a soluble inclusion complex. kemdikbud.go.id For instance, studies have shown a significant, linear increase in the aqueous solubility of similar quinone-based compounds upon complexation with cyclodextrins like SBE-β-CD, indicating efficient complex formation. mdpi.com

Continuous Variation Method (Job's Plot): This spectrophotometric method is used to determine the stoichiometry of the inclusion complex. researchgate.net By monitoring the changes in the UV-Vis absorbance of mitoquinone at a specific wavelength while varying the molar ratio of mitoquinone and cyclodextrin, a plot is generated. The molar ratio at which the maximum absorbance change is observed reveals the stoichiometry of the complex, which is often found to be 1:1 for many guest-host complexes. researchgate.net

Thermodynamic Analysis: The spontaneity and stability of the complex formation can be evaluated by determining the thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), using the van't Hoff equation. mdpi.comresearchgate.net Negative values for ΔG indicate a spontaneous complexation process.

Computational Modeling: Molecular modeling techniques are increasingly used to predict the most stable orientation and conformation of the mitoquinone molecule within the cyclodextrin cavity, providing insights into the complexation efficiency at a molecular level. researcher.lifesemanticscholar.org

Analytical Techniques for Research Compound Verification and Quantification

A suite of analytical techniques is essential for the verification and quantification of the this compound complex in research settings. These methods confirm the successful formation of the inclusion complex and determine its concentration.

Chromatographic Methods in Experimental Settings

Chromatographic techniques are pivotal for the separation, identification, and quantification of mitoquinone and its cyclodextrin complex.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound complexes. uiowa.edunih.govnih.gov It is used to determine the purity of the complex and to quantify the amount of mitoquinone present. A significant advantage of HPLC is its ability to separate the complexed mitoquinone from any free, uncomplexed drug. It has been demonstrated that β-cyclodextrin does not interfere with the HPLC assay for Mitoquinone-C10, ensuring accurate quantification. google.com

Method: A typical HPLC setup for mitoquinone analysis involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.gov Detection is commonly performed using a UV or diode array detector.

Application: HPLC is crucial for stability studies, allowing researchers to monitor the integrity of the complex over time and under various storage conditions. google.com It is also used in dissolution studies to measure the release of mitoquinone from the cyclodextrin complex. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for rapid purity checks of the this compound complex. focusbiomolecules.com

Spectroscopic Approaches for Structural Confirmation

Spectroscopic methods provide invaluable information about the structural changes that occur upon the formation of the inclusion complex, thereby confirming its existence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the inclusion complex in solution. kemdikbud.go.idresearchgate.net

¹H NMR: Upon inclusion of the mitoquinone molecule into the cyclodextrin cavity, the protons of both the guest (mitoquinone) and the host (cyclodextrin) experience a change in their chemical environment. This results in shifts in their respective NMR signals. Specifically, the protons located on the inner surface of the cyclodextrin cavity (H-3 and H-5) typically show a significant upfield shift, providing direct evidence of inclusion. kemdikbud.go.id

¹³C NMR: Similar to ¹H NMR, changes in the ¹³C chemical shifts of both mitoquinone and cyclodextrin carbons can confirm complex formation and provide insights into the orientation of the guest molecule within the host cavity. kemdikbud.go.id

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify changes in the vibrational frequencies of functional groups in both mitoquinone and cyclodextrin upon complexation. mdpi.comresearcher.life The formation of an inclusion complex can lead to the shifting, broadening, or disappearance of characteristic peaks of the guest molecule, indicating its encapsulation within the cyclodextrin. researcher.life

X-ray Diffraction (XRD): XRD analysis is employed to investigate the physical state of the complex. mdpi.comresearcher.life If mitoquinone is crystalline, its characteristic diffraction peaks will disappear or be significantly reduced in the XRD pattern of the complex, indicating the formation of an amorphous solid dispersion where the drug is molecularly dispersed within the cyclodextrin. mdpi.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the mitoquinone molecule and to identify any potential degradation products. nih.govgoogle.com When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific technique for quantification and identification. nih.gov

Interactive Data Table: Analytical Techniques for this compound Characterization

| Analytical Technique | Information Provided | Key Findings in Research |

| Phase Solubility Studies | Complexation efficiency, Stoichiometry | Linear increase in drug solubility with cyclodextrin concentration. kemdikbud.go.idmdpi.com |

| Job's Plot (UV-Vis) | Stoichiometry of the complex | Often reveals a 1:1 host-guest ratio. researchgate.net |

| HPLC | Purity, Quantification, Stability | Accurate measurement of mitoquinone content without interference from cyclodextrin. uiowa.edugoogle.com |

| ¹H and ¹³C NMR | Structural confirmation of inclusion | Upfield shifts of inner cyclodextrin protons (H-3, H-5). kemdikbud.go.idresearchgate.net |

| FT-IR Spectroscopy | Functional group interactions | Changes in vibrational bands of the guest molecule upon encapsulation. mdpi.comresearcher.life |

| X-ray Diffraction (XRD) | Physical state of the complex | Disappearance of crystalline peaks of the drug, indicating amorphous state. mdpi.comresearcher.life |

| Mass Spectrometry (MS) | Molecular weight confirmation | Verification of mitoquinone's molecular mass. nih.govgoogle.com |

Mechanistic Investigations of Mitoquinone Cyclodextrin at the Cellular and Subcellular Levels

Elucidation of Mitochondrial Accumulation and Targeting Mechanisms

The selective accumulation of therapeutic agents within mitochondria is a critical factor in their efficacy. For Mitoquinone-cyclodextrin (B609066), this process is primarily driven by the physicochemical properties of its components.

Role of Lipophilic Cation Moieties (e.g., Triphenylphosphonium Cation) in Mitochondrial Translocation

The targeting of Mitoquinone (B1252181) to mitochondria is achieved by covalently linking the active ubiquinone moiety to a lipophilic triphenylphosphonium (TPP) cation. portlandpress.compnas.organnualreviews.org The TPP cation, consisting of a positively charged phosphorus atom surrounded by three phenyl groups, is highly lipophilic, allowing it to readily pass through biological membranes. mdpi.comresearchgate.net This lipophilicity effectively shields the positive charge, facilitating its passage across the lipid bilayer of the plasma membrane and subsequent entry into the cell. annualreviews.orgmdpi.com Once inside the cell, the TPP moiety acts as a guide, directing the entire molecule towards the mitochondria. pnas.orgnih.gov The delocalized positive charge of the TPP cation is key to its mitochondrial accumulation. mdpi.com

The hydrophobicity of the TPP derivative significantly influences the rate and extent of its uptake. portlandpress.comtheadl.com More hydrophobic TPP derivatives, like Mitoquinone, are taken up by cells much more rapidly than more hydrophilic TPP cations. portlandpress.comtheadl.com For instance, Mitoquinone reaches a steady state within cells in approximately 15 minutes, a stark contrast to the 8 hours required for the more hydrophilic methyltriphenylphosphonium (B96628) (TPMP). theadl.com This rapid uptake is attributed to the increased rate of passage of hydrophobic TPP molecules through the plasma membrane. portlandpress.comtheadl.com

Influence of Mitochondrial Membrane Potential on Accumulation Dynamics

The primary driving force for the accumulation of Mitoquinone within mitochondria is the substantial mitochondrial membrane potential (ΔΨm). pnas.orgresearchgate.netgoogle.com Mitochondria maintain a large negative potential across their inner membrane, typically ranging from -150 to -180 mV. researchgate.netscilit.com This strong negative charge acts as an electrophoretic force, attracting and drawing the positively charged TPP cation of the Mitoquinone molecule from the cytosol into the mitochondrial matrix. pnas.orgresearchgate.net

This process, governed by the Nernst equation, can lead to a several hundred-fold accumulation of the compound within the mitochondria compared to the cytoplasm. portlandpress.compnas.org The extent of this accumulation is directly dependent on the magnitude of the mitochondrial membrane potential. researchgate.net This targeted accumulation ensures that the antioxidant ubiquinone moiety is delivered precisely to the site of significant reactive oxygen species (ROS) production, enhancing its protective effects. pnas.orggoogle.com

Modulation of Mitochondrial Redox Homeostasis

Once accumulated within the mitochondria, Mitoquinone exerts its therapeutic effects by modulating the delicate balance of redox reactions, primarily through its antioxidant properties.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging within Mitochondria

Mitochondria are the primary source of cellular ROS, which are natural byproducts of the electron transport chain (ETC). researchgate.net An overproduction of ROS can lead to oxidative damage to mitochondrial components and contribute to cellular dysfunction. researchgate.net Mitoquinone, upon entering the mitochondria, is rapidly reduced to its active antioxidant form, mitoquinol (B50710). portlandpress.comtheadl.com This reduction is primarily carried out by complex II of the ETC. mdpi.com

Mitoquinol then acts as a potent scavenger of ROS, particularly superoxide (B77818) radicals and peroxynitrite. mdpi.comresearchgate.net It effectively neutralizes these harmful species, preventing them from damaging mitochondrial DNA, proteins, and lipids. researchgate.net The antioxidant activity of Mitoquinone is significantly more effective than that of untargeted antioxidants like Coenzyme Q10 because of its high concentration at the site of ROS production. medkoo.com

Interaction with Mitochondrial Electron Transport Chain (ETC) Components for Redox Cycling

A key feature of Mitoquinone's mechanism is its ability to be recycled back to its active antioxidant form by the mitochondrial ETC. google.com After mitoquinol donates its electrons to neutralize ROS, it is oxidized back to Mitoquinone. nih.gov This oxidized form can then be re-reduced by the ETC, primarily at complex II, to regenerate the active mitoquinol. mdpi.com This redox cycling allows a single molecule of Mitoquinone to detoxify multiple ROS molecules, sustaining its antioxidant activity over a prolonged period. google.com

However, the interaction of Mitoquinone with the ETC is complex. Studies have shown that at higher concentrations, Mitoquinone can inhibit complex I of the ETC, which can lead to an increase in superoxide production under certain conditions. nih.govplos.org This suggests that the net effect of Mitoquinone on mitochondrial ROS levels can be context-dependent.

Impact on Lipid Peroxidation Pathways at the Mitochondrial Membrane

The inner mitochondrial membrane is rich in polyunsaturated fatty acids, making it particularly susceptible to lipid peroxidation, a destructive chain reaction initiated by ROS. frontiersin.org Lipid peroxidation can compromise membrane integrity and lead to mitochondrial dysfunction.

The reduced form of Mitoquinone, mitoquinol, is a potent inhibitor of lipid peroxidation. nih.govfrontiersin.org By scavenging the initiating ROS and breaking the chain reaction of lipid peroxidation, mitoquinol protects the mitochondrial membrane from oxidative damage. researchgate.netfrontiersin.org The lipophilic nature of the TPP cation and the alkyl chain helps to anchor the molecule to the inner mitochondrial membrane, positioning the ubiquinol (B23937) headgroup to effectively intercept lipid radicals. annualreviews.org Some studies have shown that Mitoquinone treatment can lead to a tendency to increase lipid peroxidation markers under certain conditions, highlighting the complexity of its effects. nih.gov

Chemical Compounds Mentioned

| Compound Name |

| Mitoquinone |

| Cyclodextrin (B1172386) |

| Triphenylphosphonium (TPP) cation |

| Methyltriphenylphosphonium (TPMP) |

| Decyltriphenylphosphonium |

| Ubiquinone |

| Mitoquinol |

| Coenzyme Q10 |

| 4-hydroxynonenal (4-HNE) |

| Superoxide |

| Peroxynitrite |

| Rotenone |

Research Findings on Mitoquinone Uptake and Effects

| Parameter | Finding | Reference |

| Mitochondrial Accumulation | Accumulates several hundred-fold within mitochondria, driven by membrane potential. | pnas.org |

| Cellular Uptake Rate | Reaches steady state in cells within ~15 minutes. | theadl.com |

| Comparison with TPMP | Uptake is ~5-fold greater than the more hydrophilic TPMP. | portlandpress.comtheadl.com |

| ROS Scavenging | The reduced form, mitoquinol, scavenges superoxide and peroxynitrite. | mdpi.comresearchgate.net |

| Redox Cycling | Recycled to its active form by the electron transport chain, primarily Complex II. | google.commdpi.com |

| Effect on Complex I | Can inhibit Complex I at higher concentrations. | nih.govplos.org |

| Lipid Peroxidation | The reduced form inhibits lipid peroxidation at the mitochondrial membrane. | nih.govfrontiersin.org |

Effects on Mitochondrial Bioenergetics and Dynamic Processes

This compound, a formulation designed to enhance the bioavailability of the mitochondria-targeted antioxidant Mitoquinone (MitoQ), exerts significant influence over mitochondrial bioenergetics and dynamics. medkoo.comfocusbiomolecules.comgoogle.com By targeting the primary site of reactive oxygen species (ROS) production, this compound directly impacts cellular energy production and the intricate processes that govern mitochondrial health and turnover. nih.govgoogle.com

Regulation of Mitochondrial Respiration and Adenosine (B11128) Triphosphate (ATP) Production in Experimental Models

Mitoquinone's interaction with the mitochondrial electron transport chain (ETC) is complex, with studies revealing both antioxidant and, under certain conditions, pro-oxidant effects that influence mitochondrial respiration and subsequent ATP synthesis. nih.govresearchgate.net The ubiquinone moiety of MitoQ can be reduced to its active antioxidant form, ubiquinol, by complex II of the ETC. This allows it to scavenge harmful superoxide radicals. researchgate.net However, some research indicates that MitoQ can also undergo redox cycling at complex I, which can lead to an increase in superoxide production. nih.gov This dual activity can affect the efficiency of oxidative phosphorylation.

In some experimental models, MitoQ has been observed to cause a reduction in mitochondrial respiration. frontiersin.org This effect may be linked to an alteration of the mitochondrial membrane potential. frontiersin.org For instance, in adipose tissue from mice on a high-fat diet, MitoQ was found to decrease both basal and uncoupled oxygen consumption. frontiersin.org Conversely, other studies have highlighted MitoQ's ability to protect mitochondrial function. For example, in models of neurotoxicity, pretreatment with MitoQ helped preserve mitochondrial integrity and function. aub.edu.lb The impact on ATP production is closely linked to these effects on respiration. While some conditions might lead to a decrease in ATP synthesis due to inhibited respiration, in other contexts, by preserving mitochondrial health from oxidative damage, MitoQ can indirectly support sustained ATP production. frontiersin.orgmdpi.com

Table 1: Effects of Mitoquinone on Mitochondrial Respiration in Experimental Models

| Experimental Model | Substrate(s) | Observed Effect on Respiration | Reference |

| Adipose Tissue (High-Fat Diet Mice) | Not specified | Decrease in basal and uncoupled oxygen consumption | frontiersin.org |

| Isolated Bovine Aortic Endothelial Mitochondria | Pyruvate, Glutamate + Malate | Increased superoxide production (indicative of altered respiration) | researchgate.net |

| Isolated Bovine Aortic Endothelial Mitochondria | Succinate | No significant change in H2O2 production | researchgate.net |

| SH-SY5Y Neuroblastoma Cells (H2O2-induced stress) | Not specified | Preservation of mitochondrial phenotype | aub.edu.lb |

Modulation of Mitochondrial Membrane Potential in Response to Stressors

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP production. mdpi.com Mitoquinone has been shown to modulate ΔΨm, particularly under conditions of cellular stress. A meta-analysis of studies investigating MitoQ's effects on aging-related biomarkers found that the compound significantly increased mitochondrial membrane potential. nih.gov This suggests a protective effect, as a higher ΔΨm is generally associated with healthier, more functional mitochondria.

In studies using human sperm, MitoQ treatment improved the proportion of sperm with high mitochondrial membrane potential, especially after cryopreservation, a process known to induce oxidative stress. researchgate.net Similarly, in models of cisplatin-induced ototoxicity, MitoQ was able to reduce the damage, which is often linked to mitochondrial dysfunction and loss of ΔΨm. medkoo.com However, it is also noted that in some cancer cell lines, high concentrations of MitoQ can induce a collapse of the ΔΨm, leading to reduced ATP production and cell death. frontiersin.org This highlights that the effect of MitoQ on membrane potential can be context-dependent.

Influence on Mitochondrial Fission, Fusion, and Mitophagy Pathways

Mitochondria are dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain their health and function. frontiersin.orgnih.gov This dynamic process is crucial for segregating damaged mitochondrial components for removal through a process called mitophagy. nih.govxiahepublishing.com Emerging evidence suggests that Mitoquinone can influence these interconnected pathways.

Mitochondrial fission is a prerequisite for mitophagy, allowing for the selective removal of dysfunctional mitochondria. nih.govxiahepublishing.com Studies have shown that in certain contexts, the inhibition of fission can lead to the accumulation of damaged mitochondria. frontiersin.org Conversely, excessive fission can also be detrimental. nih.gov The balance between fission and fusion is critical. nih.gov Mitochondrial fusion, mediated by proteins like Mitofusins (Mfn1/2) and Optic Atrophy 1 (Opa1), allows for the mixing of mitochondrial contents, which can compensate for defects and maintain bioenergetic efficiency. frontiersin.orgmdpi.com

Mitoquinone's role in these processes often intersects with its effects on cellular redox status and signaling pathways like Nrf2. For instance, in a study on osteoarthritis, MitoQ was found to activate mitophagy, a process tightly regulated by the balance of fission and fusion, through the Nrf2-Parkin axis. nih.gov By promoting the removal of damaged mitochondria, MitoQ helps maintain a healthy mitochondrial network. While direct evidence detailing MitoQ-cyclodextrin's specific impact on the protein machinery of fission (e.g., Drp1, Fis1) and fusion (Mfn1/2, Opa1) is still developing, its established role in modulating mitochondrial health implies an indirect influence on these dynamic processes.

Interplay with Broader Cellular and Molecular Signaling Pathways

The effects of this compound extend beyond the mitochondria, influencing broader cellular signaling networks that are critical for cellular defense, homeostasis, and stress responses.

Modulation of Transcription Factor Activity (e.g., Nrf2 Pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation leads to the expression of a suite of protective genes. aub.edu.lbmdpi.com Several studies have demonstrated that Mitoquinone can modulate the Nrf2 signaling pathway. In chondrocytes under inflammatory stress, MitoQ was shown to activate the Nrf2 pathway, which contributed to the reduction of extracellular matrix degradation. nih.gov This activation of Nrf2 by MitoQ also led to an increase in the expression of downstream antioxidant enzymes. nih.gov

Interestingly, the interaction can be complex. In some cancer cell models, MitoQ has been reported to induce ROS production, which then modifies Keap1, the primary negative regulator of Nrf2, leading to Nrf2 activation. frontiersin.org Conversely, in an in vivo model of Kras-induced pancreatic abnormalities, the antioxidant effect of MitoQ was associated with a decrease in Nrf2 expression, suggesting a restoration of redox balance. frontiersin.orgfrontiersin.org In neuroblastoma cells, the neuroprotective effects of MitoQ against oxidative stress were linked to the upregulation of Nrf2 and its target gene, heme oxygenase-1 (HO-1). aub.edu.lb

Table 2: Research Findings on Mitoquinone and the Nrf2 Pathway

| Cell/Animal Model | Condition | Effect of Mitoquinone on Nrf2 Pathway | Downstream Consequences | Reference |

| Osteoarthritis Chondrocytes | IL-1β-induced inflammation | Activation of NRF2 | Reduced ECM degradation and inflammation, increased GPX4 expression | nih.gov |

| SH-SY5Y Neuroblastoma Cells | Hydrogen peroxide-induced stress | Upregulation of Nrf2 and HO-1 gene expression | Neuroprotection, preserved cell morphology | aub.edu.lb |

| Primary Acinar Cells (Pancreas) | Lentiviral oncogenic Kras | Decrease in Nrf2 expression (in vivo) | Reduced formation of abnormal pancreatic structures | frontiersin.orgfrontiersin.org |

| Breast Cancer Cells | Not specified | Activation of Nrf2-dependent transcription | Stimulation of ROS production | frontiersin.org |

| Canine Mammary Gland Tumor Cells | Not specified | Increased gene expression of Nqo1 and Ho-1 | Suppression of tumor cell proliferation | mdpi.com |

Cross-Talk with Endoplasmic Reticulum (ER) Stress Pathways

The endoplasmic reticulum (ER) and mitochondria are physically and functionally linked, and stress in one organelle can impact the other. nih.govembopress.org ER stress, characterized by the accumulation of unfolded or misfolded proteins, activates the unfolded protein response (UPR). nih.gov There is a recognized interplay between ER stress and mitochondrial function, including the production of ROS. nih.govmdpi.com

Mitoquinone, by modulating mitochondrial ROS and function, can influence ER stress pathways. For example, in models of diabetes, antioxidants like Mitoquinone have been shown to prevent β-cell death, a process linked to ER stress. mdpi.com The UPR involves several signaling branches, including the PERK pathway, which can lead to the phosphorylation of eIF2α and the subsequent expression of the transcription factor ATF4. nih.gov This can, in turn, influence cellular redox homeostasis. While direct studies on this compound's comprehensive effects on all UPR branches (IRE1α, PERK, and ATF6) are limited, its ability to mitigate oxidative stress, a known trigger and consequence of ER stress, suggests a protective role. nih.gov The physical connections between the ER and mitochondria, known as mitochondria-associated membranes (MAMs), are crucial hubs for signaling, and compounds that affect mitochondrial health are likely to influence the ER stress response through these contact sites. embopress.org

Cellular Viability and Apoptotic Pathway Regulation in Response to Oxidative Insults

Investigations into the cellular and subcellular effects of Mitoquinone, the active moiety of the this compound complex, have revealed significant protective capabilities against oxidative stress-induced cell death. The complexation of Mitoquinone with cyclodextrin is a pharmaceutical strategy aimed at enhancing the compound's stability and bioavailability, thereby potentially improving its therapeutic efficacy google.com. The following sections detail the research findings on how Mitoquinone modulates cellular viability and key apoptotic pathways when cells are subjected to oxidative insults.

Effects on Cellular Viability

Mitoquinone has consistently demonstrated the ability to enhance cell survival across various cell types and models of oxidative stress. By targeting the mitochondria, the primary source of cellular reactive oxygen species (ROS), Mitoquinone mitigates the initial triggers of oxidative damage, thereby preserving cellular integrity and function.

In a study involving human umbilical vein endothelial cells (HUVECs) exposed to an oxidative insult from cigarette smoke extract, treatment with Mitoquinone led to a significant increase in cell viability ijbs.com. Similarly, in human granulosa cells subjected to ROS-induced stress, pretreatment with Mitoquinone not only improved cell survival but also preserved mitochondrial mass and membrane potential, key indicators of cellular health aging-us.com. Cells treated with Mitoquinone maintained approximately 60% of their mitochondrial mass compared to just 20% in the untreated, ROS-exposed group aging-us.com. Research on renal tubular cells has also shown that Mitoquinone treatment significantly improves cell viability following cold storage, an event known to induce oxidative injury nih.gov.

Conversely, in the context of oncology, Mitoquinone has been shown to selectively decrease the viability of cancer cells. Studies on canine mammary gland tumor cells demonstrated a dose-dependent reduction in cell viability upon treatment with Mitoquinone, indicating its potential to induce cell death in malignant cells, which often exist in a state of elevated oxidative stress mdpi.com.

Interactive Data Table: Effect of Mitoquinone on Cellular Viability Under Oxidative Stress

| Cell Type | Oxidative Insult | Key Finding | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cigarette Smoke Extract (CSE) | Significantly increased cell viability compared to untreated cells. | ijbs.com |

| Human Granulosa Cells (HGL5) | Hydrogen Peroxide (H₂O₂) | Increased cell population in the viable quadrant (PI⁻/Annexin V⁻) from 9.9% to 46.3%. | aging-us.com |

| Renal Tubular Cells | Cold Storage | Significantly improved cell viability after cold storage-induced injury. | nih.gov |

| Canine Mammary Tumor Cells (CMT-U27) | Endogenous | Reduced cell viability by 46% at 10 µM concentration. | mdpi.com |

| Canine Mammary Tumor Cells (CF41.Mg) | Endogenous | Reduced cell viability by 52% at 10 µM concentration. | mdpi.com |

Regulation of Apoptotic Pathways

Mitoquinone exerts its cytoprotective effects by modulating several key control points within the intricate signaling cascades of apoptosis. Its intervention is particularly notable in the intrinsic, or mitochondrial-mediated, apoptotic pathway.

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate nih.govcurtin.edu.au. Oxidative stress often leads to the translocation of Bax to the mitochondria, which permeabilizes the outer mitochondrial membrane and initiates apoptosis excli.de. Research has shown that Mitoquinone can shift this balance toward survival. In a model of vascular calcification driven by oxidative stress, the anti-apoptotic effect of Mitoquinone was directly linked to the upregulation of Bcl-2 and the downregulation of Bax nih.gov. This modulation prevents the release of apoptogenic factors like cytochrome c from the mitochondria nih.govbrieflands.com.

Inhibition of Caspase Activation: Caspases are a family of proteases that act as the executioners of apoptosis excli.de. Once activated, they cleave a multitude of cellular substrates, leading to the characteristic morphological changes of cell death. Mitoquinone has been found to be a potent inhibitor of caspase activation in response to oxidative insults.

In HUVECs, Mitoquinone markedly reversed the CSE-induced increase in the expression of cleaved caspase-3 ijbs.com.

In a mouse model of Alzheimer's disease, a condition with a significant oxidative stress component, Mitoquinone prevented caspase activation mdpi.com.

Studies in bovine aortic endothelial cells also reported that Mitoquinone reduces caspase activation following exposure to peroxide researchgate.net.

It is noteworthy that in cancer cells, Mitoquinone can have the opposite effect, promoting apoptosis by increasing levels of pro-apoptotic proteins like cleaved-caspase3 and phospho-p53 mdpi.com.

Influence on Other Regulatory Pathways: Beyond the canonical apoptotic machinery, Mitoquinone's effects extend to other protective cellular pathways. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govnih.gov. Nrf2 is a master regulator of the antioxidant response, and its activation by Mitoquinone enhances the expression of protective enzymes, further shielding the cell from oxidative damage and subsequent apoptosis nih.gov.

Furthermore, in human granulosa cells, Mitoquinone was found to protect against oxeiptosis, a caspase-independent form of programmed cell death induced by severe oxidative stress. It achieved this by reducing the expression of the key effector proteins AIFM1 and PGAM5 aging-us.com.

Interactive Data Table: Regulation of Apoptotic Markers by Mitoquinone in Response to Oxidative Insults

| Apoptotic Marker | Cell/Animal Model | Effect of Mitoquinone | Reference |

| Bax | Vascular Smooth Muscle Cells | Downregulation | nih.gov |

| Bcl-2 | Vascular Smooth Muscle Cells | Upregulation | nih.gov |

| Cleaved Caspase-3 | HUVECs | Expression markedly reversed. | ijbs.com |

| Caspase Activation | Alzheimer's Disease Mouse Model | Prevented activation. | mdpi.com |

| Cytochrome c Release | Traumatic Brain Injury Model | Reduced release into the cytosol. | nih.gov |

| Nrf2 | Traumatic Brain Injury Model | Promoted nuclear translocation and activation. | nih.govnih.gov |

| AIFM1 / PGAM5 | Human Granulosa Cells | Reduced expression, inhibiting oxeiptosis. | aging-us.com |

Preclinical Research Applications and Biological Models

Studies in Metabolic and Cardiometabolic Disease Models

The therapeutic potential of Mitoquinone-cyclodextrin (B609066) has been investigated in various animal models of metabolic and cardiometabolic diseases, leveraging its ability to counteract mitochondrial oxidative damage.

In a preclinical model of liver cirrhosis induced by common bile duct ligation in rats, administration of mitoquinone (B1252181) demonstrated significant protective effects against liver damage. nih.gov The treatment was found to prevent liver inflammation, hepatocyte necrosis, and the progression of fibrosis. nih.gov This was accompanied by a reduction in circulating levels of pro-inflammatory cytokines and a decrease in the gene expression of key fibrotic and inflammatory markers within the liver tissue. nih.gov Furthermore, mitoquinone treatment reduced hepatic oxidative stress and attenuated apoptosis, while also appearing to improve the selective removal of dysfunctional mitochondria. nih.gov

In other studies using rat models of diet-induced obesity, mitoquinone treatment led to a reduction in liver fat accumulation and levels of liver hydroperoxides, which are markers of oxidative damage. researchgate.netnih.gov

Table 1: Effects of Mitoquinone in a Rat Model of Liver Cirrhosis

| Parameter | Observation in Cirrhotic Model | Effect of Mitoquinone Treatment |

|---|---|---|

| Histology | Inflammation, hepatocyte necrosis, fibrosis | Prevention of inflammation, necrosis, and fibrosis nih.gov |

| Inflammatory Markers | Increased circulating TNF-α; Increased gene expression of TNF-α, IL-6, IL-1β nih.gov | Decreased circulating TNF-α; Decreased gene expression nih.gov |

| Fibrotic Markers | Increased gene expression of TGF-β1, Collagen type 1a1, TIMP-1, MMP-2, MMP-13 nih.gov | Decreased gene expression nih.gov |

| Oxidative Stress | Increased oxidative carbonylation of proteins nih.gov | Reduced protein carbonylation nih.gov |

| Apoptosis | Increased cleaved caspase-3 expression nih.gov | Reduced cleaved caspase-3 expression nih.gov |

| Mitophagy | Impaired removal of dysfunctional mitochondria | Increased Parkin translocation to mitochondria nih.gov |

The efficacy of mitoquinone has been explored in rat models of diet-induced obesity and type 2 diabetes. In these models, treatment was associated with improvements in several endpoints related to peripheral neuropathy, a common complication of diabetes. nih.govresearchgate.net Specifically, administration of the compound improved both motor and sensory nerve conduction velocity and increased nerve fiber density. nih.gov

While the compound showed benefits for neuropathic endpoints, its effects on systemic glucose metabolism were less pronounced in some studies. For instance, in one study with obese and diabetic rats, mitoquinone treatment did not significantly improve glucose utilization. nih.govresearchgate.net However, other research in high-fat-fed rats indicated that mitoquinone did improve glycemia, although this effect was not observed in a more severe model of diabetes. researchgate.netnih.gov In models of diet-induced obesity, mitoquinone treatment has also been shown to reduce liver lipid hydroperoxides. nih.gov

Mitoquinone has demonstrated significant cardioprotective effects in preclinical models of cardiac ischemia-reperfusion (I/R) injury, a condition characterized by damage that occurs when blood supply returns to tissue after a period of oxygen deprivation. In a murine model of heart transplantation, administering mitoquinone to the donor heart during cold storage protected against oxidative damage and led to enhanced graft recovery upon reperfusion. nih.gov This was evidenced by reduced levels of serum troponin I, a marker of myocardial damage. nih.gov

In a separate study involving a type 2 diabetic rat model, which is known to be more vulnerable to I/R injury, mitoquinone treatment also conferred cardioprotection. nih.gov The intervention significantly decreased markers of cardiac injury, reduced the extent of myocardial infarction, and lessened cardiomyocyte apoptosis. nih.gov The protective mechanism was linked to the enhancement of mitophagy, the process of clearing damaged mitochondria, via the PINK1/Parkin pathway. nih.gov

Table 2: Cardioprotective Effects of Mitoquinone in Ischemia-Reperfusion (I/R) Injury Models

| Model | Key Findings |

|---|---|

| Murine Syngeneic Heart Transplant Model | Reduced serum troponin I levels post-transplantation nih.gov Protected against oxidative damage nih.gov Enhanced graft recovery nih.gov |

| Type 2 Diabetic Rat Myocardial I/R Model | Improved cardiac function nih.gov Decreased levels of CK-MB and LDH (injury markers) nih.gov Reduced myocardial infarction size and cardiomyocyte apoptosis nih.gov Enhanced PINK1/Parkin-mediated mitophagy nih.gov |

The utility of a water-soluble Mitoquinone mesylate beta-cyclodextrin (B164692) complex (MMCC) was assessed in a mouse model of postnatal catch-up growth, a phenomenon linked to an increased risk of metabolic disorders later in life. nih.gov In this model, mice that experienced nutritional restriction followed by accelerated growth on a high-fat diet developed obesity and glucose intolerance. nih.gov Long-term administration of MMCC in the drinking water after weaning was found to ameliorate these metabolic disorders. nih.gov The study highlighted that catch-up growth was associated with diminished mitochondrial content and dysfunction, which the MMCC intervention appeared to counteract. nih.gov

Research in Neurological and Neurodegenerative Disease Models

The role of mitochondrial oxidative stress in the pathogenesis of neurodegenerative diseases has prompted research into the application of mitochondria-targeted antioxidants like this compound.

Mitoquinone, formulated with cyclodextrin (B1172386) for administration, has been evaluated in the triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), which develops pathologies similar to the human condition. nih.gov In young 3xTg-AD mice, early treatment prevented the onset of cognitive decline, reduced brain oxidative stress, and inhibited the accumulation of amyloid-beta (Aβ), a hallmark protein aggregate in Alzheimer's disease. nih.gov The treatment also prevented synaptic loss, astrogliosis (a reaction of astrocytes), and caspase activation. nih.gov

When administered to older 3xTg-AD mice that had already developed significant pathology, mitoquinone treatment still yielded substantial benefits. nih.gov It improved memory retention and reduced a wide array of neuropathological features, including oxidative stress, synapse loss, astrogliosis, and microglial proliferation. nih.gov Furthermore, the treatment decreased the burden of both Aβ accumulation and hyperphosphorylated tau, the main component of neurofibrillary tangles. nih.govmdpi.com Notably, the intervention also significantly extended the shortened lifespan of these transgenic mice. nih.gov

Table 3: Effects of this compound in the 3xTg-AD Mouse Model

| Age of Mice | Key Findings |

|---|---|

| Young (preventative treatment) | Prevented cognitive decline nih.gov Prevented increase in brain oxidative stress nih.gov Prevented Aβ accumulation and synaptic loss nih.gov Inhibited astrogliosis and caspase activation nih.gov |

| Aged (therapeutic treatment) | Improved memory retention nih.gov Reduced brain oxidative stress, synapse loss, astrogliosis, and microglial proliferation nih.gov Decreased Aβ accumulation and tau hyperphosphorylation nih.govmdpi.com Significantly increased lifespan nih.gov |

Investigations into Peripheral Neuropathy Models

This compound has been investigated for its potential to ameliorate peripheral neuropathy in preclinical models of metabolic disease. Research in diet-induced obese, pre-diabetic, and type 2 diabetic rat models has demonstrated that dietary administration of a Mitoquinone-β-cyclodextrin complex can improve multiple endpoints associated with peripheral neuropathy. nih.gov One primary finding from these studies was the significant improvement in neuropathic endpoints without a corresponding correction of neurovascular dysfunction, highlighting the complexity of the condition's etiology. nih.gov The improvement in peripheral neuropathy was observed even as acetylcholine-mediated vascular relaxation of epineurial arterioles, which supply circulation to the sciatic nerve, was not significantly enhanced. nih.gov These findings suggest that the compound's mechanism of action may directly target the disruption of normal functionality within the mitochondria of neurons and potentially Schwann cells, which contributes to the development of peripheral neuropathy. nih.gov

General Neuroprotective Research Paradigms

The neuroprotective effects of Mitoquinone have been explored in a variety of general research paradigms, including traumatic brain injury (TBI) and age-related cognitive decline. In a mouse model of TBI, treatment with Mitoquinone resulted in significantly improved neurological deficits, reduced brain edema, and inhibited cortical neuronal apoptosis 24 hours post-injury. nih.gov The administration of the compound also led to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), while decreasing the content of malondialdehyde (MDA), a marker of oxidative stress. nih.gov Further mechanistic studies in this TBI model indicated that Mitoquinone accelerated the nuclear translocation of Nrf2 and upregulated the expression of its downstream proteins, heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (Nqo1), suggesting the involvement of the Nrf2-ARE signaling pathway in its neuroprotective action. nih.gov

In models of repeated mild TBI (rmTBI), Mitoquinone administration provided significant protection against fine motor function impairment and enhanced cognitive function at 7 days post-injury. preprints.org It also reduced astrogliosis, microgliosis, and levels of oxidative stress. preprints.org At a chronic 30-day time point post-injury, Mitoquinone was shown to enhance neurological and cognitive functions, decrease the activation of astrocytes and microglia, and improve axonal integrity and neuronal cell count in the cortex. mdpi.com

In D-galactose-induced aging rat models, which mimic human aging processes, Mitoquinone treatment demonstrated some positive effects on countering age-related cognitive decline, inflammation, and oxidative stress. nih.govresearchgate.net It was reported to help maintain the activities of antioxidant enzymes like SOD-2, catalase, and GPx during the aging process. nih.gov

Investigations in Organ Injury and Preservation Models

Research in Renal Injury and Cold Storage Paradigms

This compound has been evaluated for its protective effects against renal injury induced by cold storage (CS), a critical issue in organ transplantation. nih.govnih.gov Studies using rat kidneys and renal tubular cells have shown that CS induces a significant increase in mitochondrial superoxide generation, tyrosine nitration, mitochondrial dysfunction, cell death, and widespread tubular damage. nih.govnih.gov The addition of Mitoquinone to the preservation solution was found to decrease oxidant production, completely prevent mitochondrial dysfunction, and significantly improve cell viability and renal morphology. nih.govnih.gov Specifically, CS-induced mitochondrial superoxide was significantly reduced with Mitoquinone treatment. nih.gov

In a study involving rat kidneys, a Mitoquinone mesylate-cyclodextrin complex was used for ex vivo experiments. nih.gov The treatment significantly improved renal histology compared to untreated kidneys subjected to cold storage. nih.gov Further research using cadaveric porcine kidneys, a large animal model, corroborated these findings. The addition of Mitoquinone to the cold storage solution reduced oxidative stress, decreased tubular damage, improved mitochondrial function, and led to decreased renal cell death over a 48-hour period. plos.orgplos.org A key finding was the significant improvement in complex II/III respiration of the electron transport chain after 24 hours of cold storage with Mitoquinone treatment. plos.orgplos.org

| Biological Model | Key Findings with Mitoquinone Treatment | Reference |

|---|---|---|

| Rat Renal Tubular Cells (In Vitro) | Decreased oxidant production by ~2-fold, prevented mitochondrial dysfunction, and improved cell viability after 4h cold storage. | nih.govnih.gov |

| Isolated Rat Kidneys (Ex Vivo) | Significantly improved renal histology and reduced cell death (TUNEL staining) after 4h cold storage. | nih.gov |

| Porcine Kidneys (Ex Vivo) | Blunted oxidative stress, renal tubular damage, and cell death after 48h cold storage. Significantly improved mitochondrial complex II/III respiration after 24h. | plos.orgplos.org |

Studies in Sepsis Animal Models

The efficacy of Mitoquinone has been tested in animal models of sepsis, where mitochondrial dysfunction and oxidative stress play a significant role in organ damage. In a rat model of acute sepsis induced by lipopolysaccharide (LPS) and peptidoglycan (PepG), Mitoquinone administration was shown to be protective. nih.gov It reduced biochemical markers of organ dysfunction, decreased oxidative stress, and improved mitochondrial function. nih.gov

Further studies using both cecal ligation and puncture (CLP) and LPS-induced sepsis models in rodents demonstrated that Mitoquinone administration can prevent sepsis-induced diaphragm dysfunction. nih.gov Sepsis was found to depress ADP-stimulated (state 3) oxygen consumption and ATP generation in the diaphragm, and Mitoquinone treatment completely prevented these reductions. nih.gov The compound also prevented the reduction in diaphragm muscle force generation and reduced muscle fatigue during repetitive contractions in both sepsis models. nih.gov These findings suggest that by scavenging mitochondrially-generated free radicals, Mitoquinone can preserve muscle function during sepsis. nih.gov

| Sepsis Model | Organ/Tissue Studied | Key Findings with Mitoquinone Treatment | Reference |

|---|---|---|---|

| LPS/PepG-induced Sepsis (Rat) | Multiple Organs | Reduced markers of organ dysfunction, decreased oxidative stress, and improved mitochondrial function. | nih.gov |

| Cecal Ligation and Puncture (CLP) Sepsis (Rodent) | Diaphragm | Prevented reductions in ADP-stimulated oxygen consumption and ATP generation. Preserved muscle force generation. | nih.gov |

| Endotoxin (LPS) Sepsis (Rodent) | Diaphragm | Prevented reduction in diaphragm strength and reduced fatigue during repetitive contractions. | nih.gov |

Exploration in Oncology Research Models

Inhibition of Cancer Cell Proliferation in Cell Lines

Mitoquinone has been investigated for its antiproliferative effects in various cancer cell lines. Studies on human breast cancer cells (MDA-MB-231, SkBr3, MDA-MB-436) have shown that Mitoquinone can inhibit cell migration, invasion, and clonogenicity. mdpi.com While it has minimal effect on the expression of mesenchymal markers, it consistently decreases SNAIL protein expression. mdpi.com At higher concentrations (≥ 250 nM), Mitoquinone was found to be cytostatic, blocking the cell cycle in the G0/G1 phase. mdpi.com

Research comparing Mitoquinone to a redox-crippled analog, dimethoxy MitoQ (DM-MitoQ), in human breast cancer (MDA-MB-231) and glioma (U87MG) cells revealed that both compounds potently inhibited cell proliferation. nih.gov Surprisingly, the non-antioxidant DM-MitoQ was slightly more potent, suggesting that the antiproliferative effects are primarily due to the inhibition of mitochondrial oxidative phosphorylation, specifically complex I, rather than its antioxidant activity. nih.gov

In canine mammary gland tumor cell lines (CMT-U27 and CF41.Mg), Mitoquinone markedly suppressed proliferation and migration and induced apoptosis in a dose-dependent manner. nih.govmdpi.com It led to an increase in pro-apoptotic proteins like cleaved-caspase3 and BAX. nih.govmdpi.com Cell cycle analysis showed that Mitoquinone hindered cell progression in the G1 and S phases, which was supported by the decreased expression of cyclin-dependent kinase (CDK) 2 and cyclin D4. nih.govmdpi.com

| Cell Line | Cancer Type | Key Findings with Mitoquinone Treatment | Reference |

|---|---|---|---|

| MDA-MB-231, SkBr3, MDA-MB-436 | Human Breast Cancer | Inhibited migration, invasion, and clonogenicity. Cytostatic at ≥250 nM, causing G0/G1 cell cycle block. | mdpi.com |

| MDA-MB-231, U87MG | Human Breast Cancer, Glioma | Potently inhibited cell proliferation (IC50 = 0.38 μM in MDA-MB-231) and mitochondrial complex I-dependent oxygen consumption. | nih.gov |

| CMT-U27, CF41.Mg | Canine Mammary Gland Tumor | Suppressed proliferation and migration, induced apoptosis, and arrested the cell cycle in G1 and S phases. | nih.govmdpi.com |

Induction of Apoptosis in Tumor Cell Models

This compound has been investigated for its capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. Research indicates that its mechanism of action involves the modulation of key proteins in the apoptotic pathway.

In models of canine mammary gland tumors, Mitoquinone has been shown to induce apoptotic cell death in a manner dependent on its concentration. mdpi.comnih.gov Studies on CMT-U27 and CF41.Mg canine mammary tumor cell lines demonstrated that treatment with Mitoquinone led to a significant, dose-dependent increase in the population of apoptotic cells. mdpi.com This was accompanied by an elevation in the levels of pro-apoptotic proteins, including cleaved-caspase-3 and BAX. mdpi.comnih.gov Caspase-3 is a critical executioner caspase in the apoptotic cascade, and its cleavage indicates activation of the cell death pathway. BAX, a member of the Bcl-2 family, promotes apoptosis by permeabilizing the mitochondrial outer membrane. Furthermore, an increase in the phosphorylated form of the tumor suppressor protein p53 was observed, suggesting its involvement in the apoptotic response triggered by the compound. mdpi.comnih.gov

The mechanism may also be linked to the generation of reactive oxygen species (ROS) within the mitochondria. Some studies suggest that the redox cycling of the mitoquinone moiety can lead to the production of superoxide, which in turn can trigger cellular apoptosis. nih.gov This pro-oxidant effect in cancer cells is a key area of investigation. In addition to activating pro-apoptotic proteins, Mitoquinone has been observed to hinder the progression of the cell cycle, specifically in the G1 and S phases in canine mammary tumor cells. mdpi.comnih.gov This cell cycle arrest is another mechanism through which the compound can inhibit tumor cell proliferation.

Table 1: Effect of Mitoquinone on Apoptosis in Canine Mammary Tumor Cells

| Cell Line | Mitoquinone Concentration (µM) | Percentage of Apoptotic Cells |

|---|---|---|

| CMT-U27 | 1 | 8.4% |

| 5 | 15.6% | |

| 10 | 20.3% | |

| CF41.Mg | 1 | 4.6% |

| 5 | 10.3% | |

| 10 | 28.6% |

Data derived from flow cytometry analysis 24 hours after treatment. mdpi.com

Studies in Specific In Vitro and In Vivo Cancer Models

The anticancer effects of this compound have been evaluated in a range of preclinical cancer models, both in laboratory cell cultures (in vitro) and in animal models (in vivo).

In Vitro Studies: Research has demonstrated the efficacy of Mitoquinone against various cancer cell lines. In human breast cancer, studies have utilized lines such as the more oxidative MCF7 cells and the MDA-MB-231 cells. nih.gov In these models, Mitoquinone was found to inhibit cellular respiration. nih.gov Similarly, in human pancreatic cancer cell lines, including PANC1, MIA PaCa-2, and HPAF-II, Mitoquinone has been shown to inhibit cell migration, invasion, and the ability to form colonies (clonogenicity). mdpi.com It did not, however, affect the proliferation of Capan-1 cells. mdpi.com Investigations into canine mammary gland tumors (cell lines CMT-U27 and CF41.Mg) have shown that Mitoquinone significantly suppresses cell proliferation and migration. mdpi.comresearchgate.net Furthermore, studies on glioma cells have indicated that Mitoquinone potently inhibits proliferation, an effect attributed to the inhibition of oxidative phosphorylation (OXPHOS). nih.govnih.gov The compound has also been shown to be effective against colorectal cancer cells in vitro. mcw.edu

In Vivo Studies: Animal models have been employed to assess the systemic effects of Mitoquinone on tumor growth and metastasis. In an orthotopic breast cancer mouse model using MDA-MB-231 cells, which form hypoxic (low oxygen) tumors, pretreatment with Mitoquinone followed by radiation therapy delayed tumor growth. nih.gov This effect was not observed in the well-oxygenated MCF7 tumor models, suggesting a mechanism related to enhancing the effects of radiation in hypoxic environments. nih.gov

In a mouse model of pancreatic cancer, Mitoquinone was found to reduce the metastatic homing of human MIA PaCa-2 cells to the lungs by approximately 50%, indicating its potential to inhibit the spread of cancer. mdpi.com Additionally, in vivo studies using a mouse model of pancreatic tumors demonstrated that a lead compound from a class of mitochondria-targeted agents, which includes Mitoquinone, resulted in tumor shrinkage over time. mcw.edu Xenograft models, where human tumor cells are implanted into mice, have also been used to show that Mitoquinone can inhibit tumor growth and prevent the recurrence of human breast cancer. mdpi.comnih.gov

Table 2: Summary of Preclinical Cancer Models Studying Mitoquinone

| Cancer Type | Model System | Key Findings |

|---|---|---|

| Breast Cancer | In vitro (MCF7, MDA-MB-231 cells) | Inhibition of cellular respiration. nih.gov |

| In vivo (Orthotopic mouse model) | Delayed tumor growth with radiation in hypoxic tumors. nih.gov | |

| Pancreatic Cancer | In vitro (PANC1, MIA PaCa-2, HPAF-II) | Inhibition of migration, invasion, and clonogenicity. mdpi.com |

| In vivo (Mouse metastasis model) | ~50% reduction in metastatic homing to the lungs. mdpi.com | |

| In vivo (Mouse tumor model) | Resulted in tumor shrinkage. mcw.edu | |

| Canine Mammary Cancer | In vitro (CMT-U27, CF41.Mg cells) | Suppression of proliferation and migration. mdpi.comresearchgate.net |

| Glioma | In vitro (Glioma cells) | Potent inhibition of proliferation via OXPHOS inhibition. nih.govnih.gov |

| Colorectal Cancer | In vitro (Colorectal cancer cells) | Demonstrated effectiveness against cancer cells. mcw.edu |

Research in Aging and Age-Related Decline Models

This compound has been a subject of research for its potential to mitigate aspects of the aging process, particularly by targeting mitochondrial oxidative stress.

Impact on Oxidative Damage Biomarkers in Aged Animal Models

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is considered a key contributor to the aging process. Studies in aged animal models have examined the effect of Mitoquinone on biomarkers of oxidative damage.

A systematic review and meta-analysis of studies involving 190 animals found that Mitoquinone supplementation led to a statistically significant reduction in the concentration of nitrotyrosine. nih.gov Nitrotyrosine is a product of protein nitration and serves as a key biomarker for oxidative damage caused by peroxynitrite. nih.gov This reduction points to the compound's ability to alleviate a specific type of age-related cellular damage. nih.gov The same analysis, however, found no significant change in the levels of protein carbonyls, another marker of protein oxidation. nih.gov

In a study using aged 3xTg-AD mice, a model for Alzheimer's disease, treatment with Mitoquinone from 12 to 17 months of age reduced oxidative stress in the brain. nih.gov Specifically, it decreased elevated levels of nitrotyrosine by about 64% compared to untreated mice of the same age. nih.gov Research on D-galactose-induced aging in rats, a model that mimics natural aging, showed that Mitoquinone treatment increased the expression of crucial antioxidant enzymes, namely superoxide dismutase 2 (SOD-2) and catalase, in the brain. mdpi.com These enzymes are part of the cell's primary defense against oxidative stress.

Table 3: Effect of Mitoquinone on Oxidative Damage Biomarkers in Aged Animal Models

| Biomarker | Animal Model | Outcome of Mitoquinone Treatment |

|---|---|---|

| Nitrotyrosine | Various aged animal models | Statistically significant reduction. nih.gov |

| Aged 3xTg-AD mice (brain) | ~64% decrease compared to untreated controls. nih.gov | |

| Protein Carbonyls | Various aged animal models | No significant change. nih.gov |

| Aging skeletal muscle (mice) | Tended to increase. nih.gov | |

| Antioxidant Enzymes (SOD-2, Catalase) | D-galactose-induced aging rats (brain) | Increased expression. mdpi.com |

Studies on Muscle Mass and Function in Aging Skeletal Muscle Models

Sarcopenia, the age-related loss of skeletal muscle mass and function, is a significant contributor to frailty and loss of independence in the elderly. Given the role of mitochondrial dysfunction in muscle aging, this compound has been investigated for its potential to counteract this decline.

However, research in this area has yielded results that challenge the hypothesis that targeting mitochondrial oxidative stress alone is sufficient to combat sarcopenia. A key study involved the long-term administration of Mitoquinone mesylate (as a β-cyclodextrin complex) to 24-month-old mice for 15 weeks. nih.gov The results showed that the treatment failed to prevent the age-dependent loss of skeletal muscle mass. nih.govmitochondrialdiseasenews.comnih.gov

Furthermore, the treatment did not lead to improvements in various measures of muscle function, including maximum isometric tetanic force and specific force in single muscle fibers. nih.gov There was also no positive effect on the muscle's resistance to fatigue. nih.gov Contrary to expectations, the Mitoquinone treatment did not attenuate age-related oxidative damage within the skeletal muscle of these old mice; in fact, it tended to increase levels of protein carbonylation, a marker of oxidative stress. nih.gov Collectively, these findings indicate that long-term administration of Mitoquinone did not provide a protective effect against the loss of muscle mass and function associated with aging in this specific animal model. nih.govmitochondrialdiseasenews.com

Advanced Methodological Considerations and Comparative Research

Design and Execution of In Vitro Experimental Models and Assays

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of action of Mitoquinone-cyclodextrin (B609066). These models allow for controlled investigation of its effects on mitochondrial function, oxidative stress, and related signaling pathways.

The selection of an appropriate cell line is critical for the relevance of in vitro findings. Both primary cells and immortalized cell lines are employed in this compound research, each offering distinct advantages.

Primary Cells: These cells are isolated directly from tissues and retain many of the characteristics of their tissue of origin. Examples include primary murine neurons and leukocytes isolated from human patients. targetmol.commdpi.com Studies using these cells provide high physiological relevance but are often limited by a finite lifespan and difficulty in cultivation.

Immortalized Cell Lines: These are cells that have been modified to proliferate indefinitely, providing a consistent and readily available experimental system. A wide array of immortalized lines has been used to study the effects of MitoQ, the active component of the complex. For instance, human granulosa (HGL5) cells have been used to study effects on mitochondrial dysfunction, while Raw264.7 macrophages and A549 lung carcinoma cells have been employed in inflammation and lung injury models. nih.govaging-us.com Other examples include rat dopaminergic neuron (N27) cells in neurotoxicity models and various cancer cell lines like MDA-MB-231 (breast cancer) to assess anti-proliferative effects. mdpi.commdpi.com

The choice between primary and immortalized cells depends on the specific research question, balancing physiological relevance with experimental feasibility.

Table 1: Examples of Cell Lines in Mitoquinone (B1252181) Research

| Cell Type | Line/Origin | Research Focus |

|---|---|---|

| Primary Cells | Leukocytes from Type 2 Diabetic Patients | Oxidative stress, inflammation, leukocyte-endothelium interactions targetmol.com |

| Primary Cells | Primary Murine Neurons | Neuroprotection against oxidative stress mdpi.com |

| Immortalized Line | Human Granulosa (HGL5) | ROS-induced mitochondrial dysfunction and apoptosis aging-us.com |

| Immortalized Line | Rat Dopaminergic Neuron (N27) | Neurotoxicity and apoptosis mdpi.com |

| Immortalized Line | Murine Macrophage (Raw264.7) | Mitophagy and inflammasome activation nih.gov |

To directly assess the impact of this compound on mitochondrial function, experiments are often performed on isolated mitochondria. This approach eliminates confounding variables from other cellular compartments.

The isolation procedure is a critical step and must be performed gently to maintain mitochondrial integrity. drexel.edu A typical protocol involves:

Cell Collection and Homogenization: Cells or tissues are collected and gently disrupted using a Dounce homogenizer in an ice-cold isolation buffer. drexel.edu

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondria. drexel.edu

Purification (Optional): For higher purity, the mitochondrial pellet can be further purified using a Percoll gradient, which separates mitochondria from other contaminating organelles based on density. drexel.edu

Resuspension: The final mitochondrial pellet is resuspended in a specific respiration buffer for functional assays.

Once isolated, these mitochondrial preparations can be used to measure parameters such as respiratory states (e.g., state 3 and state 4 respiration), membrane potential, and calcium retention capacity. researchgate.netnih.gov

A primary function of Mitoquinone is to scavenge mitochondrial reactive oxygen species (ROS). nih.gov Therefore, accurate quantification of ROS is central to evaluating its efficacy. Various fluorescent probes are utilized for this purpose, each with specific targets and detection methods. nih.govresearchgate.net

MitoSOX Red: This is a derivative of dihydroethidium (B1670597) specifically targeted to the mitochondria. nih.gov It is oxidized by superoxide (B77818), yielding a red fluorescent product that can be quantified using flow cytometry or fluorescence microscopy. This probe is highly specific for mitochondrial superoxide. aging-us.comresearchgate.net

Dihydroethidium (DHE): DHE is used to detect intracellular superoxide. nih.gov The reaction with superoxide forms a specific product, 2-hydroxyethidium, which can be detected by high-performance liquid chromatography (HPLC) or fluorescence. nih.gov